5'-(2-METHOXYETHYL) 3'-METHYL 6'-AMINO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE
Description
5’-(2-METHOXYETHYL) 3’-METHYL 6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique spiro structure, is of particular interest in the field of synthetic organic chemistry.
Properties
IUPAC Name |
3-O'-(2-methoxyethyl) 5-O'-methyl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c1-10-13(16(22)26-3)19(11-6-4-5-7-12(11)21-18(19)24)14(15(20)28-10)17(23)27-9-8-25-2/h4-7H,8-9,20H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJQQTVPNWWWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCCOC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5’-(2-METHOXYETHYL) 3’-METHYL 6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5’-(2-METHOXYETHYL) 3’-METHYL 6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
5’-(2-METHOXYETHYL) 3’-METHYL 6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5’-(2-METHOXYETHYL) 3’-METHYL 6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
Uniqueness
What sets 5’-(2-METHOXYETHYL) 3’-METHYL 6’-AMINO-2’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE apart is its unique spiro structure, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
